N-Methyl-3-phenoxypropan-1-amine
Overview
Description
N-Methyl-3-phenoxypropan-1-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermal Degradation Studies : Research has been conducted on the thermal degradation of compounds related to N-Methyl-3-phenoxypropan-1-amine. For instance, the thermal degradation of 1-(N-ethylanilino)-3-phenoxyprop-2-yl acetate and related compounds was investigated to understand the mechanism of thermal degradation in aromatic amine-cured epoxide resins, which are model compounds for the cure linkage in these resins (Paterson-Jones, 1975).
Isotope Effects in Enzymatic Reactions : Studies on the N-demethylation of tertiary amines, including derivatives of this compound, have shown kinetic primary isotopes effects in enzymatic N-demethylation reactions by rodent microsomal enzymes. This provides insights into the metabolic processes involving compounds like this compound (Abdel-Monem, 1975).
Chemical Synthesis and Applications : Research into the synthesis of N-Methyl- and N-Alkylamines has shown their importance in life-science molecules and in the development of cost-effective methods for the synthesis and functionalization of amines. This includes methods like reductive amination using earth-abundant metal-based catalysts (Senthamarai et al., 2018).
Corrosion Inhibition : Certain Schiff base compounds containing amine groups, similar to this compound, have been studied for their inhibitive effect on the corrosion of metals. This research is significant for industrial applications, particularly in protecting metals from corrosion in acidic environments (Leçe et al., 2008).
Enantioselective Synthesis : The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been applied in the enantioselective synthesis of compounds like the dual serotonin/norepinephrine reuptake inhibitor (3R)-3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine. This illustrates the use of this compound in the synthesis of complex organic compounds (Lifchits & Charette, 2008).
Properties
IUPAC Name |
N-methyl-3-phenoxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOUHGZVYFYWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622270 | |
Record name | N-Methyl-3-phenoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132424-10-3 | |
Record name | N-Methyl-3-phenoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl(3-phenoxypropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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